4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine
Description
4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine is a nitro-substituted aromatic compound featuring a quinoxaline core fused with aminophenyl and nitrophenyl groups. Quinoxaline derivatives are known for their diverse applications in medicinal chemistry, materials science, and agrochemicals due to their electron-deficient aromatic systems, which facilitate π-π interactions and redox activity. This compound’s structure incorporates two nitro groups and two amino groups, creating a balance between electron-withdrawing and electron-donating substituents. Such a configuration may influence its solubility, stability, and reactivity in synthetic or biological contexts.
Properties
CAS No. |
130711-06-7 |
|---|---|
Molecular Formula |
C20H14N6O4 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-[3-(4-amino-3-nitrophenyl)quinoxalin-2-yl]-2-nitroaniline |
InChI |
InChI=1S/C20H14N6O4/c21-13-7-5-11(9-17(13)25(27)28)19-20(24-16-4-2-1-3-15(16)23-19)12-6-8-14(22)18(10-12)26(29)30/h1-10H,21-22H2 |
InChI Key |
GDENZHRSNFSAMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=C(C=C3)N)[N+](=O)[O-])C4=CC(=C(C=C4)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the desired substitutions occur efficiently.
Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the amino and nitro groups.
Scientific Research Applications
4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine involves its interaction with specific molecular targets and pathways. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function . The compound may also undergo redox reactions within biological systems, leading to the generation of reactive oxygen species that can modulate cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Structure: Substituted quinoline with chloro and methoxy groups. Synthesis: Prepared via PdCl₂(PPh₃)₂/PCy₃-catalyzed cross-coupling in DMF, yielding a solid with a melting point of 223–225°C . Key Differences:
- Quinoline vs.
- Substituents: The target compound lacks methoxy and chloro groups but includes additional nitro and amino groups, which may enhance polarity and hydrogen-bonding capacity.
4-Amino-3-nitrophenol Structure: A simpler nitro-aminophenol derivative. Properties: Melting point 151–153°C, commercially available (CAS RN 610-81-1) . Key Differences:
- Lower molecular weight (154.12 g/mol vs. ~380–400 g/mol for the target compound) impacts solubility and thermal stability.
Propaquizafop Structure: Quinoxaline-based herbicide with a phenoxypropanoate side chain. Application: Agrochemical use due to herbicidal activity . Key Differences:
- The target compound lacks the ester functionality and chlorine substitution, suggesting divergent biological or chemical applications.
Physicochemical Properties
- Thermal Stability: Quinoxaline derivatives generally exhibit higher melting points than simple nitrophenols (e.g., 4-Amino-3-nitrophenol at 151–153°C vs. quinoline derivative 4k at 223–225°C) due to extended aromatic systems .
- Solubility: Amino and nitro groups in the target compound may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated analogues like 4k.
Research Findings and Challenges
- Synthetic Challenges :
- Multi-step synthesis requiring precise control over nitro-group reduction and regioselective coupling. highlights the use of Pd catalysts for analogous systems, but yields and purity for the target compound remain undocumented.
Biological Activity
4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine, with the chemical formula CHNO and CAS number 130711-06-7, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The compound has shown promising results in various studies regarding its biological activity, particularly its anticancer properties. The following sections detail its effects on different cancer cell lines and the underlying mechanisms.
Anticancer Properties
-
Mechanism of Action :
- The compound functions primarily through inhibition of key signaling pathways involved in tumor growth and proliferation. It has been noted for its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor progression .
- In vitro studies have demonstrated that it induces apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
-
Cell Line Studies :
- A study evaluated the compound against various cancer cell lines, including lung (A549), breast (MCF-7), colon (HCT116), and prostate (PC-3) cancer cells. The results indicated significant cytotoxic effects with IC values ranging from 0.33 µM to 1.48 µM, showing higher potency compared to standard chemotherapeutics like doxorubicin .
- Selectivity assays revealed that the compound exhibited a high selectivity index, indicating minimal toxicity towards non-cancerous cells while effectively targeting malignant ones .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Prostate Cancer :
- Breast Cancer Research :
Comparative Analysis Table
| Cell Line | IC (µM) | Selectivity Index | Mechanism |
|---|---|---|---|
| A549 | 1.48 | High | Apoptosis induction |
| MCF-7 | 0.66 | High | VEGFR-2 inhibition |
| HCT116 | 0.97 | Moderate | Caspase activation |
| PC-3 | 0.33 | Very High | Anti-angiogenic effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with nitro-group reduction and coupling reactions. For example, quinoxaline intermediates (e.g., 3-methylquinoxaline) can be synthesized via condensation of o-phenylenediamine with diketones under acidic conditions. Subsequent Suzuki-Miyaura cross-coupling with 4-amino-3-nitrophenyl boronic acid derivatives is often employed. Optimization includes:
- Temperature control (e.g., 80–100°C for coupling reactions) .
- Catalyst selection (e.g., Pd(PPh₃)₄ for improved yield) .
- Solvent choice (e.g., DMF or THF for solubility of aromatic intermediates) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify aromatic protons and carbon environments, with nitro and amino groups causing distinct deshielding effects .
- IR Spectroscopy : Detect NO₂ (1520–1350 cm⁻¹) and NH₂ (3400–3300 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve 3D structure and confirm regiochemistry of nitro/amino substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. To address:
- Purity Assessment : Use HPLC (>95% purity) and elemental analysis to rule out synthetic byproducts .
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) and use reference compounds (e.g., known kinase inhibitors for enzymatic assays) .
- Theoretical Modeling : Perform molecular docking to predict binding affinities and compare with experimental IC₅₀ values .
Q. What advanced strategies can elucidate the compound’s mechanism of action in pharmacological studies?
- Methodological Answer :
- In Vitro Studies : Use fluorescence polarization assays to measure target protein binding .
- Metabolomic Profiling : Track metabolic stability via liver microsomes and identify metabolites via LC-MS .
- Gene Expression Analysis : RNA sequencing (RNA-seq) can reveal downstream pathways affected by the compound .
- In Vivo Models : Test efficacy in xenograft models (e.g., cancer) with dose-response curves and histopathological validation .
Q. How can computational methods guide the design of derivatives with improved selectivity?
- Methodological Answer :
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity data to predict optimal functional groups .
- ADMET Prediction : Use tools like SwissADME to optimize bioavailability and reduce toxicity .
- Dynamics Simulations : Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assess binding stability in target pockets .
Experimental Design & Theoretical Frameworks
Q. What factorial design approaches are suitable for optimizing synthetic yield?
- Methodological Answer :
- Response Surface Methodology (RSM) : Vary factors (temperature, catalyst loading, solvent ratio) in a central composite design to identify optimal conditions .
- Taguchi Method : Use orthogonal arrays to minimize experimental runs while maximizing data robustness .
Q. How should researchers integrate theoretical frameworks into studies of this compound’s reactivity?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO-LUMO gaps (e.g., via Gaussian 16) to predict sites for electrophilic/nucleophilic attack .
- Density Functional Theory (DFT) : Simulate transition states for nitro-group reduction to guide catalyst selection .
Data Analysis & Interpretation
Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s test for multiple comparisons) .
Cross-Disciplinary Applications
Q. How can this compound be applied in materials science (e.g., organic electronics)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
